8-ethyl-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
2-METHOXY-1-NAPHTHALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE: is a complex organic compound that combines the structural features of naphthaldehyde and triazinoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-1-NAPHTHALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE typically involves the following steps:
Preparation of 2-Methoxy-1-naphthaldehyde: This can be achieved through the methoxylation of 1-naphthaldehyde using methanol and a suitable catalyst.
Synthesis of 1-(8-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine: This intermediate is prepared by reacting 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole with hydrazine hydrate under reflux conditions.
Formation of the Hydrazone: The final compound is obtained by condensing 2-methoxy-1-naphthaldehyde with 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-1-NAPHTHALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 2-Methoxy-1-naphthoic acid.
Reduction: 2-Methoxy-1-naphthaldehyde hydrazine.
Substitution: 2-Substituted-1-naphthaldehyde derivatives.
Scientific Research Applications
2-METHOXY-1-NAPHTHALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-METHOXY-1-NAPHTHALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE involves:
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-naphthaldehyde: Shares the naphthaldehyde core but lacks the triazinoindole moiety.
1-(8-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine: Contains the triazinoindole structure but lacks the naphthaldehyde component.
Uniqueness
2-METHOXY-1-NAPHTHALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is unique due to its combination of the naphthaldehyde and triazinoindole structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H20N6O |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
8-ethyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C23H20N6O/c1-3-14-8-10-19-17(12-14)21-22(25-19)26-23(29-27-21)28-24-13-18-16-7-5-4-6-15(16)9-11-20(18)30-2/h4-13H,3H2,1-2H3,(H2,25,26,28,29)/b24-13+ |
InChI Key |
ITLZDNQZRHAYHK-ZMOGYAJESA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C=CC5=CC=CC=C54)OC |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
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